Comparative Target Engagement in Oncology: Tombozin vs. Ajmaline
In a recent network pharmacology and molecular docking study, Tombozin demonstrated a strong binding affinity for the key oncogenic target PIK3CA, a core protein in the PI3K-Akt signaling pathway [1]. This is in stark contrast to Ajmaline, a related alkaloid from the same sarpagine/macroline/ajmaline superfamily, which is not recognized for this target profile but is instead a well-characterized sodium channel blocker (IC50 = 1 µM for hERG in HEK cells) used in cardiac research . The study identifies Tombozin as a lead compound for exploring this specific cancer-relevant pathway, a role for which Ajmaline is functionally irrelevant.
| Evidence Dimension | Target Engagement (Binding Affinity) |
|---|---|
| Target Compound Data | Strong binding affinity to PIK3CA (qualitative, identified as a core target via network pharmacology and docking) |
| Comparator Or Baseline | Ajmaline: Not applicable/Not reported for PIK3CA; primary known target is sodium channel (hERG IC50 = 1 µM in HEK cells) |
| Quantified Difference | Qualitative difference in primary target profile (Oncogenic Kinase vs. Cardiac Ion Channel) |
| Conditions | In silico molecular docking and network pharmacology analysis of 77 alkaloids from Murraya species; hERG assay in HEK cells. |
Why This Matters
This evidence directs procurement for oncology target validation studies specifically toward Tombozin rather than a more generic 'sarpagine alkaloid' like Ajmaline, preventing wasted resources on a compound with an entirely different biological mechanism.
- [1] Huang H, et al. Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species. Front Plant Sci. 2025;16:1675533. View Source
